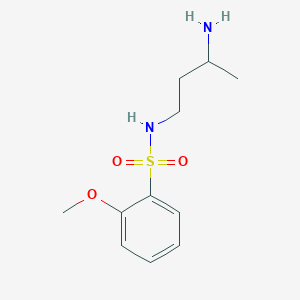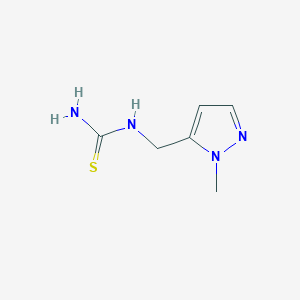
1-(3-Methoxypropylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropylsulfonyl)-1,4-diazepane, also known as MPSD, is a diazepane derivative that has been widely used in scientific research due to its unique chemical properties. MPSD has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Wirkmechanismus
1-(3-Methoxypropylsulfonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to increase sleep time and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methoxypropylsulfonyl)-1,4-diazepane in lab experiments is its ability to selectively modulate GABA-A receptor subtypes, allowing for the study of specific receptor subtypes and their effects on various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on 1-(3-Methoxypropylsulfonyl)-1,4-diazepane could focus on the development of novel anxiolytic drugs based on its chemical structure. Additionally, further investigation into the effects of this compound on specific GABA-A receptor subtypes could provide valuable insights into the role of these receptors in various biological processes. Finally, the development of more selective modulators of GABA-A receptor subtypes could improve the specificity of this compound and other diazepane derivatives for use in lab experiments.
Synthesemethoden
The synthesis of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 1,4-diazepane with methanesulfonyl chloride. The resulting intermediate is then reacted with 3-methoxypropylamine to yield this compound. The final product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropylsulfonyl)-1,4-diazepane has been used in a variety of scientific research applications, including the study of GABA-A receptor subtypes, the modulation of chloride currents, and the investigation of the effects of diazepane derivatives on neuronal activity. This compound has also been used as a tool for the study of anxiety disorders and the development of novel anxiolytic drugs.
Eigenschaften
IUPAC Name |
1-(3-methoxypropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-8-3-9-15(12,13)11-6-2-4-10-5-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGJNKBAUTSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)

![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)
![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)


![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
